molecular formula C19H22N2O3S B11111331 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide

Cat. No.: B11111331
M. Wt: 358.5 g/mol
InChI Key: MQSNOAXJGXXNPF-RGVLZGJSSA-N
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Description

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C26H26N4O3S. This compound is known for its unique structural features, which include a dimethoxyphenyl group and a methylbenzylsulfanyl group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[(2-methylbenzyl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interfere with DNA synthesis or protein function, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[(2-METHYLBENZYL)SULFANYL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H22N2O3S/c1-14-7-4-5-8-16(14)12-25-13-18(22)21-20-11-15-9-6-10-17(23-2)19(15)24-3/h4-11H,12-13H2,1-3H3,(H,21,22)/b20-11+

InChI Key

MQSNOAXJGXXNPF-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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